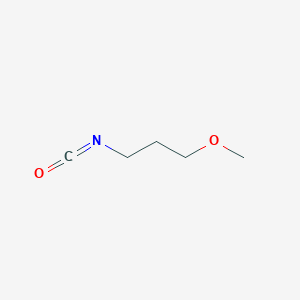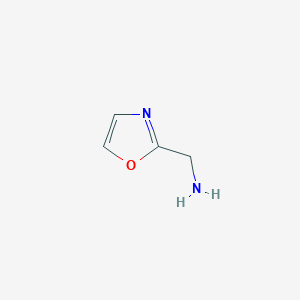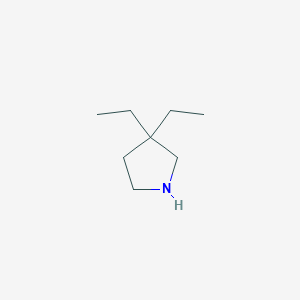
Clorhidrato de 1-(piridin-3-il)piperazina
Descripción general
Descripción
1-(Pyridin-3-yl)piperazine hydrochloride is a chemical compound and a derivative of piperazine . It has a molecular weight of 199.68 .
Molecular Structure Analysis
The molecular formula of 1-(Pyridin-3-yl)piperazine hydrochloride is C9H14ClN3 . The InChI code is 1S/C9H13N3.ClH/c1-2-9(8-11-3-1)12-6-4-10-5-7-12;/h1-3,8,10H,4-7H2;1H . The Canonical SMILES is C1CN(CCN1)C2=CN=CC=C2.Cl .Physical And Chemical Properties Analysis
1-(Pyridin-3-yl)piperazine hydrochloride is a solid at room temperature . It has a molecular weight of 199.68 g/mol . The compound has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond .Aplicaciones Científicas De Investigación
Química Analítica
El clorhidrato de 1-(piridin-3-il)piperazina puede emplearse como reactivo para la determinación de isocianatos alifáticos y aromáticos en el aire mediante HPLC de fase inversa. También se puede utilizar para la determinación fluorométrica de diisocianatos en el aire .
Farmacología
En el campo de la farmacología, este compuesto ha sido reconocido por su potencial para mejorar el estado de ánimo y las emociones al modular la actividad de los neurotransmisores, lo que sugiere su uso en aplicaciones antidepresivas y ansiolíticas .
Síntesis Química
El compuesto está involucrado en reacciones químicas con piperazina y piridina para producirlo a sí mismo, lo que indica su papel en la química sintética .
Investigación Biomédica
Aunque las aplicaciones biomédicas específicas para el this compound no se detallan en los resultados de la búsqueda, los derivados de la piperazina se encuentran a menudo en fármacos o moléculas bioactivas debido a su reactividad química, que facilita la inserción en las moléculas . Esto sugiere posibles aplicaciones de investigación en el desarrollo de fármacos y estudios biomédicos.
Thermo Fisher Scientific - 1-(2-Pyridyl)piperazine MDPI - Synthetic Approaches to Piperazine ChemBK - 1-(吡啶-3-基)哌嗪盐酸盐
Safety and Hazards
Safety information for 1-(Pyridin-3-yl)piperazine hydrochloride indicates that it should be stored in a dry environment at 2-8°C . The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mecanismo De Acción
Target of Action
It’s known that similar compounds have shown binding affinity towards α1-, α2-adrenergic and 5-ht1a receptors . These receptors play crucial roles in the nervous system, influencing mood and emotional states.
Mode of Action
It’s suggested that it may work by modulating the activity of neurotransmitters, thereby improving mood and emotional states . This is a common mechanism of action for compounds that interact with adrenergic and serotonin receptors.
Pharmacokinetics
Its solubility in water and some organic solvents suggests that it may have good bioavailability.
Result of Action
It’s suggested that it may have antidepressant and anti-anxiety effects due to its potential interaction with adrenergic and serotonin receptors .
Action Environment
The action, efficacy, and stability of 1-(Pyridin-3-yl)piperazine hydrochloride can be influenced by various environmental factors. For instance, it should be stored in a dry, ventilated, and cool place, away from acids and oxidizing agents . It’s also important to note that it has a certain level of toxicity and should be handled with appropriate personal protective measures .
Análisis Bioquímico
Biochemical Properties
1-(Pyridin-3-yl)piperazine hydrochloride plays a significant role in biochemical reactions, particularly as a ligand that can interact with various enzymes and proteins. It has been shown to act as a potent and selective antagonist of α2-adrenergic receptors . This interaction is crucial as it can influence the signaling pathways mediated by these receptors. Additionally, 1-(Pyridin-3-yl)piperazine hydrochloride can bind to other biomolecules, such as transporters and ion channels, affecting their function and regulation.
Cellular Effects
The effects of 1-(Pyridin-3-yl)piperazine hydrochloride on cells are diverse and depend on the cell type and context. In neuronal cells, it can modulate neurotransmitter release by inhibiting α2-adrenergic receptors, leading to increased levels of norepinephrine and dopamine . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. In other cell types, such as immune cells, 1-(Pyridin-3-yl)piperazine hydrochloride may influence cytokine production and cell proliferation.
Molecular Mechanism
At the molecular level, 1-(Pyridin-3-yl)piperazine hydrochloride exerts its effects primarily through binding interactions with specific receptors and enzymes. By acting as an antagonist of α2-adrenergic receptors, it prevents the binding of endogenous ligands, thereby inhibiting receptor activation and downstream signaling . This inhibition can lead to changes in gene expression and cellular responses. Additionally, 1-(Pyridin-3-yl)piperazine hydrochloride may interact with other proteins and enzymes, modulating their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Pyridin-3-yl)piperazine hydrochloride can change over time due to its stability and degradation. The compound is generally stable when stored under appropriate conditions, such as in a sealed container at low temperatures . Prolonged exposure to light or heat may lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have shown that 1-(Pyridin-3-yl)piperazine hydrochloride can have sustained effects on cellular function, although the specific outcomes may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 1-(Pyridin-3-yl)piperazine hydrochloride in animal models are dose-dependent. At low doses, it can selectively inhibit α2-adrenergic receptors without causing significant adverse effects . At higher doses, the compound may exhibit toxicity, leading to adverse effects such as altered behavior, reduced motor function, and potential organ damage. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
1-(Pyridin-3-yl)piperazine hydrochloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of 1-(Pyridin-3-yl)piperazine hydrochloride, affecting its efficacy and safety.
Transport and Distribution
Within cells and tissues, 1-(Pyridin-3-yl)piperazine hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation, affecting its biological activity. For example, the compound may be actively transported into certain cell types, leading to higher intracellular concentrations and enhanced effects.
Subcellular Localization
The subcellular localization of 1-(Pyridin-3-yl)piperazine hydrochloride can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the plasma membrane to interact with surface receptors or be transported to the nucleus to influence gene expression. Understanding the subcellular distribution of 1-(Pyridin-3-yl)piperazine hydrochloride is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
1-pyridin-3-ylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c1-2-9(8-11-3-1)12-6-4-10-5-7-12;/h1-3,8,10H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLOFABHFDQSBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598679 | |
| Record name | 1-(Pyridin-3-yl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1010133-97-7 | |
| Record name | 1-(Pyridin-3-yl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methylbenzo[d]thiazol-4-ol](/img/structure/B1319130.png)






![1-Azaspiro[4.5]decan-8-ol](/img/structure/B1319150.png)





